![molecular formula C18H15Cl2NO B5879997 2-[3-(3,4-dichlorophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5879997.png)
2-[3-(3,4-dichlorophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(3,4-dichlorophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline, commonly known as DIQ, is a chemical compound that has been extensively studied for its potential therapeutic applications. DIQ belongs to the class of isoquinoline derivatives and has shown promising results in various scientific research studies.
Wirkmechanismus
DIQ acts by inhibiting the activity of various enzymes and signaling pathways that are involved in the development and progression of various diseases. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. DIQ also inhibits the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects:
DIQ has been shown to exhibit various biochemical and physiological effects in scientific research studies. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). DIQ has also been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). Additionally, DIQ has been shown to reduce oxidative stress and increase antioxidant enzyme activity.
Vorteile Und Einschränkungen Für Laborexperimente
DIQ has several advantages for lab experiments, including its easy synthesis and low cost. It also exhibits a high degree of stability, making it suitable for long-term storage. However, DIQ has certain limitations, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the study of DIQ. One potential direction is the development of novel DIQ derivatives with improved pharmacological properties. Another direction is the investigation of the potential use of DIQ in the treatment of various neurological disorders. Additionally, further studies are needed to elucidate the precise mechanisms of action of DIQ and its potential therapeutic applications in various diseases.
Synthesemethoden
DIQ can be synthesized through several methods, including the Hantzsch reaction, Pictet-Spengler reaction, and Mannich reaction. The Hantzsch reaction involves the condensation of 3,4-dichloroaniline, ethyl acetoacetate, and formaldehyde in the presence of ammonium acetate and ethanol. The Pictet-Spengler reaction involves the condensation of 3,4-dichlorophenethylamine and acetaldehyde in the presence of a Lewis acid catalyst. The Mannich reaction involves the condensation of 3,4-dichloroaniline, formaldehyde, and dimethylamine in the presence of a strong acid catalyst.
Wissenschaftliche Forschungsanwendungen
DIQ has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. DIQ has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
(E)-3-(3,4-dichlorophenyl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO/c19-16-7-5-13(11-17(16)20)6-8-18(22)21-10-9-14-3-1-2-4-15(14)12-21/h1-8,11H,9-10,12H2/b8-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNZOWGGEVFJFK-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C=CC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)C(=O)/C=C/C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3,4-dichlorophenyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.